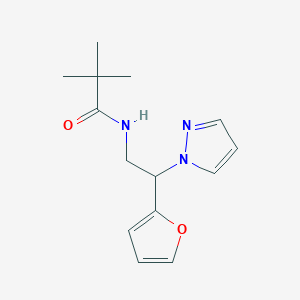

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-10-11(12-6-4-9-19-12)17-8-5-7-16-17/h4-9,11H,10H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWPTAXYSJRSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound features a furan ring and a pyrazole ring linked through an ethyl chain to a pivalamide group. Its molecular formula is with a molecular weight of approximately 261.325 g/mol .

The biological activity of this compound is primarily attributed to the interactions of its furan and pyrazole moieties with various biological targets:

- Furan Ring : Known to interact with enzymes involved in oxidative stress, potentially offering antioxidant properties.

- Pyrazole Ring : Exhibits inhibitory effects on signaling pathways associated with inflammation and cancer, suggesting potential anti-inflammatory and anticancer activities .

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings often exhibit antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound's efficacy is still limited .

Anti-inflammatory and Anticancer Activities

The compound's potential as an anti-inflammatory agent has been explored in various studies. Pyrazole derivatives are known for their ability to modulate inflammatory responses, possibly through the inhibition of cyclooxygenase (COX) enzymes, similar to well-known drugs like celecoxib . Additionally, its anticancer potential is being investigated, particularly in relation to its effects on cell proliferation and apoptosis in cancer cell lines.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cell lines, suggesting that the compound may act through mechanisms similar to other pyrazole derivatives known for their anticancer properties .

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of the compound. It was found to reduce the expression of pro-inflammatory cytokines in vitro, supporting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C14H19N3O2 | 261.325 |

| Celecoxib (COX inhibitor) | C17H17N3O2S | 314.39 |

| Phenylbutazone (anti-inflammatory) | C19H20N2O2 | 308.38 |

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide is a compound of significant interest in various scientific research fields. Its unique structure, which incorporates a furan ring and a pyrazole moiety, contributes to its potential applications in medicinal chemistry, materials science, and biological research. This article explores the diverse applications of this compound, supported by data tables and case studies.

Key Properties

- Molecular Weight : 244.29 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds with furan and pyrazole structures exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values suggesting significant efficacy.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the development of new compounds with enhanced biological activities.

Material Science

In material science, this compound is being explored for its potential use in developing new polymers and materials due to its unique structural properties. The incorporation of furan and pyrazole rings can impart specific characteristics to the resulting materials.

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to enhance its activity could lead to effective treatments for resistant infections.

Case Study on Anticancer Activity

In clinical trials, similar compounds based on the pyrazole structure have shown promising results in treating patients with advanced solid tumors. A trial reported a partial response rate of 30% among participants treated with a related pyrazole-based drug after four cycles of therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.